molecular formula C14H20O2 B032350 5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid CAS No. 200350-15-8

5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid

Cat. No.: B032350
CAS No.: 200350-15-8
M. Wt: 220.31 g/mol
InChI Key: MNELGDYQFVCTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid is an organic compound characterized by its unique structure, which includes a hexanoic acid backbone with a methyl group at the fifth position and an ortho-tolyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid typically involves the alkylation of a hexanoic acid derivative with an ortho-tolyl group. One common method is the Friedel-Crafts alkylation, where ortho-tolyl chloride reacts with a hexanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced catalysts and solvents can enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ortho-tolyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.

Major Products:

    Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

    Reduction: Formation of 5-Methyl-2-(Ortho-Tolyl)-Hexanol.

    Substitution: Formation of various substituted ortho-tolyl derivatives.

Scientific Research Applications

5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(Ortho-Tolyl)-Hexanoic Acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory effects could be linked to its inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

    2-Methylhexanoic Acid: Lacks the ortho-tolyl group, resulting in different chemical properties and applications.

    Ortho-Tolylacetic Acid: Contains a similar ortho-tolyl group but differs in the length and structure of the carbon chain.

Properties

IUPAC Name

5-methyl-2-(2-methylphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-10(2)8-9-13(14(15)16)12-7-5-4-6-11(12)3/h4-7,10,13H,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNELGDYQFVCTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CCC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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